4-tert-Octylphenol monoethoxylate-13C6

Description

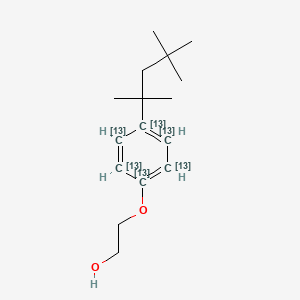

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQQPHGFMYQCF-FQPQTBQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676081 | |

| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-48-1 | |

| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Octylphenol monoethoxylate-13C6

This technical guide provides a comprehensive overview of 4-tert-Octylphenol monoethoxylate-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of 4-tert-octylphenol and its ethoxylates in various matrices. This document is intended for researchers, scientists, and drug development professionals who require detailed information on the properties, analytical applications, and biological relevance of this compound.

Introduction

This compound is the ¹³C-labeled analogue of 4-tert-octylphenol monoethoxylate. The unlabeled parent compound is a member of the alkylphenol ethoxylate (APE) family of nonionic surfactants, which are widely used in industrial processes and consumer products.[1] Due to their widespread use, 4-tert-octylphenol and its ethoxylates are common environmental contaminants. The parent compound, 4-tert-octylphenol, is a known endocrine-disrupting chemical (EDC), raising concerns about its potential impact on human and ecosystem health.[2][3]

The ¹³C labeling of 4-tert-Octylphenol monoethoxylate provides a mass shift of +6 Da compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.[4] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analytes.[5]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-1,2,3,4,5,6-¹³C₆]ethanol | [4] |

| Synonyms | 4-tert-OP1EO-¹³C₆, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-¹³C₆ | [4] |

| CAS Number | 1173019-48-1 | [4] |

| Molecular Formula | ¹³C₆C₁₀H₂₆O₂ | [4] |

| Molecular Weight | 256.33 g/mol | [4] |

| Exact Mass | 256.21340908 Da | [6] |

| Purity | Typically >95% (HPLC) | [7] |

| Format | Often supplied as a solution in acetone (e.g., 10 µg/mL) or as a neat solid | [7][8] |

| Storage Temperature | -20°C for solutions, +4°C for neat material | [7][8] |

Synthesis of Isotopically Labeled 4-tert-Octylphenol monoethoxylate

While detailed proprietary synthesis protocols are not publicly available, the general approach for synthesizing ¹³C-labeled aromatic compounds involves incorporating the ¹³C atoms into the benzene ring at an early stage. A plausible synthetic route would involve:

-

Synthesis of ¹³C₆-labeled phenol: This is the critical step where the isotopic label is introduced. This can be achieved through various organic synthesis routes using ¹³C-labeled precursors.

-

Alkylation of ¹³C₆-phenol: The labeled phenol is then alkylated with an appropriate octyl-containing reactant, such as diisobutylene, in the presence of an acid catalyst to produce ¹³C₆-4-tert-octylphenol.

-

Ethoxylation: The final step involves the ethoxylation of the ¹³C₆-4-tert-octylphenol with one equivalent of ethylene oxide to yield this compound.

The purification of the final product is typically achieved through chromatographic techniques to ensure high isotopic and chemical purity.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods for the determination of 4-tert-octylphenol and its monoethoxylate in complex matrices such as environmental water, soil, sediment, and biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the extraction and pre-concentration of 4-tert-octylphenol and its ethoxylates from aqueous samples. A general protocol is outlined below.

Experimental Protocol: SPE for Water Samples

-

Sample Preparation:

-

Filter the water sample (e.g., 500 mL) to remove particulate matter.

-

Spike the sample with a known concentration of this compound solution.

-

-

SPE Cartridge Conditioning:

-

Use a C18 or polymeric SPE cartridge.

-

Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[9]

-

-

Sample Loading:

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[10]

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.[10]

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen or under vacuum for 15-30 minutes to remove residual water.[9]

-

-

Elution:

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile/water).

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of 4-tert-octylphenol ethoxylates.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode is often used for ethoxylates, while negative mode is suitable for the parent phenol.[11][13]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions (Illustrative):

-

4-tert-Octylphenol monoethoxylate: The precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions would result from the fragmentation of the ethoxy chain.

-

This compound: The precursor ion will be 6 Da higher than the unlabeled compound. The product ions will also show a corresponding mass shift if the ¹³C-labeled ring is retained.

-

-

Quantitative Data: Representative LC-MS/MS Parameters

| Parameter | Setting | Reference(s) |

| LC Column | C18 (e.g., Shimadzu VP-ODS, 2.0 mm I.D. x 150 mm) | [11] |

| Mobile Phase A | Water | [11] |

| Mobile Phase B | Methanol | [11] |

| Gradient | 20% B to 90% B over 15 min | [11] |

| Flow Rate | 0.2 mL/min | [11] |

| Ionization | ESI Positive/Negative or APCI Negative | [11][13] |

| Scan Mode | Multiple Reaction Monitoring (MRM) | [12] |

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, derivatization of the hydroxyl group is typically required to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis

-

Derivatization:

-

After the SPE and concentration steps, the sample extract is subjected to a derivatization reaction.

-

A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[14]

-

-

GC Separation:

-

MS Detection:

Quantitative Data: Representative GC-MS Parameters

| Parameter | Setting | Reference(s) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | [15] |

| Carrier Gas | Helium | |

| Oven Program | 80°C (2 min hold), ramp 10°C/min to 200°C, ramp 5°C/min to 280°C (5 min hold) | [16] |

| Ionization | Electron Ionization (EI), 70 eV | [16] |

| Scan Mode | Selected Ion Monitoring (SIM) | [17] |

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of 4-tert-octylphenol ethoxylates using this compound as an internal standard.

Caption: Analytical workflow for 4-tert-octylphenol ethoxylate analysis.

Biological Signaling Pathway

4-tert-Octylphenol, the parent compound of the monoethoxylate, is an endocrine disruptor that primarily acts through the estrogen receptor signaling pathway. The following diagram illustrates a simplified model of this pathway.

Caption: Simplified estrogen receptor signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 4-tert-octylphenol and its monoethoxylate in a variety of complex matrices. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS enables researchers to obtain high-quality data for environmental monitoring, exposure assessment, and toxicological studies. Understanding the analytical methodologies and the biological context of the parent compound's endocrine-disrupting activity is essential for professionals working in fields related to environmental science and drug development. This guide provides a foundational understanding of these aspects to support further research and application.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. nebiolab.com [nebiolab.com]

- 4. 4-tert-Octylphenol-monoethoxylate-ring-13C6 10ug/mL acetone, analytical standard 1173019-48-1 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. lcms.cz [lcms.cz]

- 12. mdpi.com [mdpi.com]

- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 14. 4-tert-Octylphenol, TMS derivative [webbook.nist.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-tert-Octylphenol monoethoxylate-¹³C₆: Properties, Structure, and Application in Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol monoethoxylate-¹³C₆ is a stable isotope-labeled version of 4-tert-octylphenol monoethoxylate, a member of the alkylphenol ethoxylate (APE) class of non-ionic surfactants. While the non-labeled compound is of interest due to its prevalence as an environmental contaminant and its endocrine-disrupting properties, the ¹³C₆-labeled variant serves as an invaluable tool for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed analytical application of 4-tert-Octylphenol monoethoxylate-¹³C₆. The information presented is crucial for researchers in environmental science, toxicology, and drug development who are investigating the exposure and metabolic fate of alkylphenols.

Chemical Properties and Structure

4-tert-Octylphenol monoethoxylate-¹³C₆ is distinguished by the incorporation of six stable carbon-13 isotopes into its phenyl ring. This isotopic labeling results in a precise mass shift of +6 Da compared to the unlabeled molecule, enabling its use as an internal standard in mass spectrometry-based analytical methods.[1]

Table 1: Chemical and Physical Properties of 4-tert-Octylphenol monoethoxylate-¹³C₆

| Property | Value | Reference |

| IUPAC Name | 2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]oxyethanol | [3] |

| Synonyms | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-¹³C₆, 4-tert-OP1EO-¹³C₆ | [4] |

| CAS Number | 1173019-48-1 | [3] |

| Molecular Formula | ¹³C₆C₁₀H₂₆O₂ | [3] |

| Molecular Weight | 256.33 g/mol | [3] |

| Exact Mass | 256.21340908 Da | [3] |

| Physical Format | Typically supplied as a solution in acetone (e.g., 10 µg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

| InChI Key | JYCQQPHGFMYQCF-FQPQTBQFSA-N | [4] |

| SMILES String | CC(C)(C)CC(C)(C)[13c]1[13cH][13cH]--INVALID-LINK--[13cH][13cH]1 | [4] |

Analytical Application: Quantification of 4-tert-Octylphenol in Urine by LC-MS/MS

The primary application of 4-tert-Octylphenol monoethoxylate-¹³C₆ is as an internal standard for the quantification of 4-tert-octylphenol and its metabolites in biological samples. Below is a detailed experimental protocol adapted from a validated biomonitoring method for the determination of 4-tert-octylphenol in human urine.[1][5]

Experimental Protocol

1. Sample Preparation and Hydrolysis:

-

Thaw frozen urine samples at room temperature and mix thoroughly.

-

Transfer 0.5 mL of the urine sample into a 2 mL crimp vial.

-

Add 10 µL of the internal standard spiking solution (containing ¹³C₆-4-tert-octylphenol).

-

Add 1 mL of sodium acetate buffer (0.1 M, pH 5).

-

Vortex the sample to ensure thorough mixing.

-

For the hydrolysis of conjugated metabolites (glucuronides and sulfates), add 10 µL of β-glucuronidase/arylsulfatase.

-

Seal the vial and mix the solution thoroughly.

-

Incubate the sample overnight (approximately 16 hours) at 37°C.

-

After incubation, allow the sample to cool to room temperature before analysis.[1]

2. Instrumental Analysis: LC-MS/MS

-

Chromatography:

-

The hydrolyzed sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The analytes are first concentrated and purified from the matrix using an online Solid-Phase Extraction (SPE) column.[1]

-

Following SPE, the analytes are separated on a C18 analytical column using a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with additives like formic acid to improve ionization.[1][5]

-

-

Mass Spectrometry:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[5]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both native 4-tert-octylphenol and the ¹³C₆-labeled internal standard.[5]

-

3. Quantification:

-

Calibration standards are prepared in a pooled urine matrix and are subjected to the same sample preparation procedure as the unknown samples.[1]

-

The concentration of 4-tert-octylphenol in the samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the ¹³C₆-labeled internal standard and comparing this ratio to the calibration curve.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-tert-octylphenol in urine using 4-tert-Octylphenol monoethoxylate-¹³C₆ as an internal standard.

References

4-tert-Octylphenol monoethoxylate-13C6 CAS number and molecular weight

This guide provides an in-depth overview of 4-tert-Octylphenol monoethoxylate-13C6, a stable isotope-labeled compound crucial for analytical and research applications. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require precise and reliable quantification of alkylphenol ethoxylates.

Core Compound Data

This compound is the 13C-labeled version of 4-tert-Octylphenol monoethoxylate. The incorporation of six Carbon-13 atoms in the phenol ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. This ensures accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

| Property | Value | Source(s) |

| CAS Number | 1173019-48-1 | [1][2][3][4] |

| Molecular Weight | 256.33 g/mol | [1][2][5][6] |

| Molecular Formula | C₁₆H₂₆O₂ | [1] |

| Empirical Formula (Hill) | ¹³C₆C₁₀H₂₆O₂ | [2] |

| Synonyms | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-¹³C₆, 4-tert-OP1EO-¹³C₆ | [2][6] |

| Primary Application | Internal standard for quantitative analysis | [7][8] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 4-tert-octylphenol and its ethoxylates in various matrices. Below is a detailed protocol for its use in the analysis of environmental water samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify 4-tert-octylphenol monoethoxylate in environmental water samples.

Materials:

-

This compound solution (as internal standard, ISTD)

-

Reference standard of unlabeled 4-tert-octylphenol monoethoxylate

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Environmental water sample

-

LC-MS/MS system

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of the unlabeled analyte (1 mg/mL) in methanol.

-

Create a series of calibration standards by serially diluting the stock solution with a mixture of water and methanol (50:50 v/v) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Prepare a stock solution of the this compound internal standard (1 µg/mL) in methanol.

-

-

Sample Preparation and Spiking:

-

Filter the environmental water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

-

Spike the filtered water sample with the internal standard stock solution to a final concentration of 50 ng/mL.

-

Spike each calibration standard with the internal standard in the same manner.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 200 µL of the mobile phase.[9]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native analyte and the 13C-labeled internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantify the amount of 4-tert-octylphenol monoethoxylate in the environmental sample by using the peak area ratio from the sample and interpolating from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of environmental samples using this compound as an internal standard.

Caption: Workflow for quantification using a ¹³C₆-labeled internal standard.

Signaling Pathway Perturbation by Parent Compound

While this compound itself is used for analytical purposes and not expected to be biologically active in signaling studies, its parent compound, 4-tert-octylphenol (OP), is a known endocrine disruptor.[10] Exposure to OP can induce cellular stress pathways, such as the Unfolded Protein Response (UPR) and autophagy.[11] The diagram below illustrates a simplified overview of these pathways.

Caption: Pathways affected by the unlabeled parent compound, 4-tert-octylphenol.

References

- 1. 2-((4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl)oxy)ethan-1-ol | C16H26O2 | CID 46782624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Octylphenol-monoethoxylate-ring-13C6 溶液 10 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1173019-48-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-tert-Octylphenol-monoethoxylate-ring-13C6 solution - 2-[4-(1,1 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. series.publisso.de [series.publisso.de]

- 9. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Synthesis of ¹³C Labeled 4-tert-Octylphenol Monoethoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for ¹³C labeled 4-tert-octylphenol monoethoxylate. This isotopically labeled compound serves as a critical internal standard for quantitative analysis in environmental monitoring, metabolic studies, and various research applications. The synthesis involves the ethoxylation of ¹³C labeled 4-tert-octylphenol with ¹³C labeled ethylene oxide, allowing for precise tracking and quantification by mass spectrometry.

Introduction

4-tert-Octylphenol and its ethoxylates are widely used non-ionic surfactants in industrial and household products.[1][2][3] Due to their environmental persistence and potential endocrine-disrupting effects, monitoring their presence and fate is of significant importance.[1][4][5] Stable isotope-labeled internal standards, such as ¹³C labeled 4-tert-octylphenol monoethoxylate, are indispensable for accurate quantification in complex matrices. This guide outlines a detailed synthetic approach, experimental protocols, and data presentation for the preparation of this labeled standard.

Synthesis Pathway

The synthesis of ¹³C labeled 4-tert-octylphenol monoethoxylate can be achieved through two primary pathways, depending on the desired labeling pattern:

-

Labeling on the aromatic ring: This involves the ethoxylation of commercially available 4-tert-octylphenol (ring-¹³C₆) with unlabeled ethylene oxide.

-

Labeling on the ethoxylate chain: This pathway utilizes unlabeled 4-tert-octylphenol and ¹³C labeled ethylene oxide.

For the purpose of this guide, we will focus on a dual-labeling approach, utilizing both ¹³C labeled 4-tert-octylphenol and ¹³C labeled ethylene oxide to maximize the mass shift and analytical sensitivity. The general reaction is an ethoxylation, a type of alkoxylation, where ethylene oxide adds to the phenolic hydroxyl group under basic catalysis.[3]

Reaction Scheme:

Caption: General synthesis workflow for ¹³C labeled 4-tert-octylphenol monoethoxylate.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis.

Materials

-

4-tert-Octylphenol (ring-¹³C₆, 99% isotopic purity)[6][7][8][9]

-

Potassium hydroxide (KOH)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and a high-pressure reaction vessel (autoclave)

Procedure

Step 1: Preparation of the Alkoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve a specific molar equivalent of 4-tert-octylphenol (ring-¹³C₆) in anhydrous toluene.

-

Add a catalytic amount of potassium hydroxide (typically 1-5 mol% relative to the phenol).

-

Heat the mixture to reflux under an inert atmosphere to form the potassium phenoxide salt. The formation of the alkoxide is crucial for initiating the ethoxylation.

Step 2: Ethoxylation Reaction

-

Transfer the prepared alkoxide solution to a high-pressure reaction vessel (autoclave).

-

Cool the vessel to a low temperature (e.g., 0-5 °C) to safely introduce the ethylene oxide.

-

Carefully introduce a precise molar equivalent of ¹³C labeled ethylene oxide into the sealed reactor. For the monoethoxylate, a 1:1 to 1.2:1 molar ratio of ethylene oxide to phenol is typically used to minimize the formation of higher ethoxylates.

-

Seal the reactor and gradually heat it to the reaction temperature, typically between 120-180 °C.[3] The pressure will increase due to the vaporization of ethylene oxide.

-

Maintain the reaction at this temperature with vigorous stirring for several hours until the pressure stabilizes, indicating the consumption of ethylene oxide.

Step 3: Quenching and Work-up

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any unreacted ethylene oxide.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or hydrochloric acid) to quench the catalyst.

-

Remove the solvent under reduced pressure.

Step 4: Purification

-

The crude product will be a mixture of the desired monoethoxylate, unreacted starting material, and potentially some di- and tri-ethoxylates.

-

Purify the ¹³C labeled 4-tert-octylphenol monoethoxylate using column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) and mass spectrometry to identify the desired product.

-

Combine the pure fractions and remove the solvent to yield the final product.

Data Presentation

The quantitative data from the synthesis should be meticulously recorded and presented for clarity and reproducibility.

| Parameter | Value | Method of Determination |

| Starting Material Purity | >98% | HPLC, NMR |

| Isotopic Purity (Phenol) | >99% ¹³C₆ | Mass Spectrometry |

| Isotopic Purity (Ethylene Oxide) | >99% ¹³C₂ | Mass Spectrometry |

| Reaction Yield | 60-80% | Gravimetric, HPLC |

| Final Product Purity | >98% | HPLC, NMR |

| Final Isotopic Enrichment | >99% ¹³C₈ | Mass Spectrometry |

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and critical control points in the synthesis process.

Caption: Key stages and dependencies in the synthesis of the labeled compound.

Conclusion

The synthesis of ¹³C labeled 4-tert-octylphenol monoethoxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and isotopic enrichment. The availability of high-purity labeled starting materials is crucial for the successful synthesis of this important analytical standard. The detailed protocols and structured data presentation provided in this guide are intended to support researchers in the preparation and application of this compound for sensitive and accurate analytical measurements.

References

- 1. 4-tert-octylphenol – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. bcp-instruments.com [bcp-instruments.com]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. Determination of nonylphenol ethoxylates and octylphenol ethoxylates in environmental samples using 13C-labeled surrogate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. health.state.mn.us [health.state.mn.us]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-ð¡ððð¡-Octylphenol (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-10452-1.2 [isotope.com]

- 8. scbt.com [scbt.com]

- 9. 4-tert-Octylphenol-13C6 | LGC Standards [lgcstandards.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Ethylene Oxide 13C2 in solution - Cambridge Isotope Laboratories [isotope.com]

- 12. Ethylene oxide (1,2-¹³Câ, 99%) stabilized with 0.1% hydroquinone | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Environmental Journey of 4-tert-Octylphenol Monoethoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol monoethoxylate (OPEO1) is a member of the broader class of alkylphenol ethoxylates (APEOs), a group of non-ionic surfactants widely used in various industrial, agricultural, and household applications. Due to their widespread use, OPEO1 and its related compounds are frequently detected in aquatic and terrestrial environments. Understanding the environmental fate and degradation of OPEO1 is crucial for assessing its potential ecological impact and for developing strategies to mitigate its presence. This technical guide provides an in-depth overview of the biodegradation, photodegradation, and sorption of OPEO1, with a focus on quantitative data, experimental methodologies, and degradation pathways.

While specific quantitative data for 4-tert-Octylphenol monoethoxylate is limited in publicly available literature, this guide summarizes the available information for closely related compounds, primarily its principal degradation product, 4-tert-octylphenol (4-t-OP), and the general class of octylphenol ethoxylates (OPEOs).

Data Presentation

The following tables summarize the available quantitative data on the environmental fate of 4-tert-octylphenol monoethoxylate and its primary degradation product, 4-tert-octylphenol.

Table 1: Biodegradation Data

| Compound | Parameter | Value | Environmental Matrix | Test Condition | Source |

| Octylphenol Ethoxylates | Ultimate Biodegradation Half-life | 1 - 4 weeks | Aquatic Environments | Aerobic | [1][2] |

| 4-tert-Octylphenol | Biodegradation Half-life | 8 - 71.2 days | River Water | Aerobic, 20°C | [3] |

| 4-tert-Octylphenol | Biodegradation | 20% after 28 days | Activated Sludge | Non-adapted microorganisms | [3] |

| 4-tert-Octylphenol | Ready Biodegradability (CO2 evolution) | ≥ 60% in 35 days | Activated Sludge | Adapted microorganisms | [3] |

Table 2: Photodegradation Data

| Compound | Parameter | Value | Conditions | Source |

| 4-tert-Octylphenol | Apparent First-Order Rate Constant (k) | 4.8 x 10⁻² min⁻¹ | Aqueous solution, direct photolysis | [4] |

| 4-tert-Octylphenol | Photodegradation | Complete degradation in 45 min | Aqueous solution with Fe(III) under UV irradiation (λ = 365 nm) | [5] |

| 4-tert-Octylphenol | Half-life | 7 - 50 days | Water | Not specified |

Table 3: Sorption Data

| Compound | Parameter | Value | Matrix | Source |

| 4-tert-Octylphenol | Log Koc | 2.74 (estimated) | Soil/Sediment | [6] |

| 4-tert-Octylphenol | Log Koc | 3.44 - 8.76 | Soil/Sediment | [3] |

| 4-tert-Octylphenol | Kd | 197.27 L/kg (calculated) | Soil/Sediment | [6] |

Microbial Degradation Pathway

The primary mechanism of microbial degradation of 4-tert-octylphenol monoethoxylate involves the stepwise shortening of the ethoxylate chain, leading to the formation of 4-tert-octylphenol and other intermediates. This process is carried out by a variety of microorganisms under both aerobic and anaerobic conditions.

Caption: Microbial degradation pathway of 4-tert-octylphenol ethoxylates.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of chemical compounds. The following sections describe standardized methodologies for evaluating the biodegradation, photodegradation, and sorption of 4-tert-Octylphenol monoethoxylate.

Biodegradation: OECD 301B - CO₂ Evolution Test

This method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test compound.

1. Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.

2. Materials:

-

Test Substance: 4-tert-Octylphenol monoethoxylate

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Mineral Medium: A solution containing essential mineral salts (e.g., potassium and sodium phosphates, magnesium sulfate, calcium chloride, and ferric chloride).

-

CO₂-free Air: To aerate the test vessels.

-

CO₂ Absorption Solution: Barium hydroxide or sodium hydroxide solution of known concentration.

-

Control Substance: A readily biodegradable substance (e.g., sodium benzoate or aniline) to validate the test system.

-

Test Vessels: Gas-tight flasks.

3. Procedure:

-

Prepare the mineral medium and add the test substance to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.

-

Inoculate the medium with a small volume of activated sludge.

-

Set up control flasks containing only the inoculum and the mineral medium (blank), and flasks with the control substance.

-

Aerate the flasks with CO₂-free air, and pass the effluent gas through the CO₂ absorption solution.

-

Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Periodically, or at the end of the test, quantify the amount of CO₂ trapped in the absorption solution.

-

Calculate the percentage of biodegradation based on the CO₂ produced relative to the theoretical amount.

4. Data Interpretation: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.

Caption: Workflow for the OECD 301B biodegradation test.

Sorption: OECD 106 - Batch Equilibrium Method

This method determines the adsorption/desorption characteristics of a chemical on different soil types to estimate its partitioning behavior in the environment.

1. Principle: A solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then determined.

2. Materials:

-

Test Substance: 4-tert-Octylphenol monoethoxylate

-

Soils: A minimum of four different soil types with varying organic carbon content, pH, and texture.

-

Solvent: A suitable solvent for preparing the stock solution of the test substance.

-

Aqueous Solution: Typically 0.01 M CaCl₂ to maintain a constant ionic strength.

-

Centrifuge Tubes: Made of a material that does not adsorb the test substance.

-

Analytical Instrumentation: Suitable for quantifying the test substance in the aqueous phase (e.g., HPLC-UV, LC-MS).

3. Procedure:

-

Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic degradation or adsorption to the test vessel walls.

-

Main Study (Adsorption): a. Weigh a known amount of each soil into centrifuge tubes. b. Add a known volume of the test substance solution in 0.01 M CaCl₂. c. Agitate the tubes at a constant temperature (e.g., 20 ± 2 °C) for the predetermined equilibration time. d. Separate the solid and liquid phases by centrifugation. e. Analyze the concentration of the test substance in the supernatant. f. Calculate the amount of substance adsorbed to the soil.

-

Main Study (Desorption - Optional): a. After the adsorption phase, remove a known volume of the supernatant and replace it with the same volume of fresh 0.01 M CaCl₂ solution. b. Resuspend the soil and agitate for the same equilibration time. c. Centrifuge and analyze the concentration of the test substance in the supernatant. d. Repeat for multiple desorption steps if required.

4. Data Analysis:

-

Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

-

Calculate the organic carbon-normalized partition coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.

Caption: Workflow for the OECD 106 batch equilibrium sorption test.

Conclusion

The environmental fate of 4-tert-octylphenol monoethoxylate is governed by a combination of biodegradation, photodegradation, and sorption processes. While specific quantitative data for OPEO1 is not abundant, studies on its primary degradation product, 4-t-OP, and the general class of octylphenol ethoxylates indicate that it is inherently biodegradable, with ultimate degradation half-lives in the range of weeks. Photodegradation can also contribute to its removal from aquatic environments, particularly in the presence of photosensitizers. Sorption to soil and sediment is a significant process, influenced by the organic carbon content of the solid matrix. The standardized experimental protocols outlined in this guide provide a framework for generating robust and comparable data to further elucidate the environmental behavior of this and other related compounds. Further research is warranted to obtain more specific quantitative data for OPEO1 to refine environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 4. Photocatalytic degradation of 4-tert-octylphenol in a spiral photoreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Physical and chemical properties of 4-tert-Octylphenol monoethoxylate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Octylphenol monoethoxylate-13C6, an isotopically labeled analytical standard. It includes key property data, detailed experimental protocols for its application, and a workflow diagram for its use in environmental analysis.

Core Physical and Chemical Properties

This compound is the ¹³C-labeled version of 4-tert-Octylphenol monoethoxylate, a degradation product of non-ionic surfactants.[1] The isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[2]

| Property | Value | Source |

| Molecular Formula | ¹³C₆C₁₀H₂₆O₂ | [3] |

| Molecular Weight | 256.33 g/mol | [3][4] |

| Monoisotopic Mass | 256.21340908 Da | [4] |

| CAS Number | 1173019-48-1 | [3][4] |

| IUPAC Name | 2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]oxyethanol | [3][4] |

| Synonyms | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-¹³C₆, 4-tert-OP1EO-¹³C₆ | |

| Purity | >95% (HPLC) | [3][5] |

| Physical Format | Typically supplied as a neat substance or in a solution, for example, 10 μg/mL in acetone.[3] | |

| Storage Temperature | -20°C or +4°C, depending on the supplier and format.[3] | |

| Solubility | Soluble in chloroform and methanol.[1] The unlabelled analogue is soluble in alcohol, xylenes, and acetone.[6] | |

| Appearance | White powder (for the unlabelled analogue).[6] | |

| Boiling Point | Undetermined | [7] |

| Melting Point | Undetermined | [7] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of alkylphenols and their ethoxylates in environmental samples. Below is a generalized experimental protocol based on its use in liquid chromatography-mass spectrometry (LC-MS) for urine analysis.[8]

Objective: To quantify the concentration of 4-tert-Octylphenol and its monoethoxylate in a biological matrix (e.g., urine) using LC-MS/MS with this compound as an internal standard.

Materials and Equipment:

-

Chemicals: this compound standard solution, certified reference standards for unlabeled analytes, β-glucuronidase, acetonitrile, ultrapure water, acetic acid, sodium acetate.[8]

-

Equipment: LC-MS/MS system with a gradient pump, column thermostat, and autosampler, C8 analytical column, solid-phase extraction (SPE) column, laboratory shaker, analytical balance, incubator, volumetric flasks, pipettes, and pH meter.[8]

Procedure:

-

Sample Preparation:

-

Collect urine samples in glass containers.

-

To an aliquot of the urine sample, add a known amount of the this compound internal standard spiking solution.[8]

-

Add a sodium acetate buffer to adjust the pH.

-

Add β-glucuronidase to enzymatically hydrolyze the conjugated alkylphenols.[8]

-

Incubate the samples.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with acetonitrile followed by ultrapure water.

-

Load the hydrolyzed urine sample onto the SPE column.

-

Wash the column to remove interferences.

-

Elute the analytes and the internal standard with acetonitrile.

-

-

LC-MS/MS Analysis:

-

Inject the eluate into the LC-MS/MS system.

-

Separate the analytes using a C8 analytical column with a gradient of mobile phases (e.g., acetonitrile and water with acetic acid).[8]

-

Detect and quantify the analytes and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both the native analyte and the ¹³C₆-labeled internal standard should be optimized.

-

-

Quantification:

-

Prepare calibration standards in a pooled matrix (e.g., analyte-free urine) and process them in the same manner as the samples.[8]

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Visualizations

Experimental Workflow for Environmental Sample Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in the analysis of environmental or biological samples.

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled with care in a laboratory setting. The safety data for the unlabelled parent compound, 4-tert-Octylphenol, indicates that it can cause skin irritation and serious eye damage.[4][9] It is also very toxic to aquatic life with long-lasting effects.[4][9] When handling, personal protective equipment such as gloves, eye protection, and a lab coat should be worn.[6][10] Avoid inhalation of any dust or vapors.[10] Store the compound according to the supplier's recommendations, typically in a cool, dry place away from light.[3][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 2-((4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl)oxy)ethan-1-ol | C16H26O2 | CID 46782624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Octylphenol-13C6 | LGC Standards [lgcstandards.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. series.publisso.de [series.publisso.de]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 4-tert-Octylphenol monoethoxylate-13C6 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-tert-Octylphenol monoethoxylate-13C6, a crucial tool for the accurate quantification of 4-tert-octylphenol and its monoethoxylate derivative in various matrices. This isotopically labeled internal standard is essential for researchers in environmental science, toxicology, and drug development who require precise and reliable analytical data.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound. The table below summarizes the product specifications from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |

| Santa Cruz Biotechnology | 4-tert-Octylphenol-monoethoxylate-ring-13C6 solution | 1173019-48-1 | ¹³C₆C₁₀H₂₆O₂ | 256.33 | Not specified | Solution |

| Flexbio System | This compound | 1173019-48-1 | Not specified | Not specified | Not specified | Not specified |

| LGC Standards | This compound | 1173019-48-1 | ¹³C₆C₁₀H₂₆O₂ | 256.33 | >95% (HPLC) | Neat |

| Sigma-Aldrich | 4-tert-Octylphenol-monoethoxylate-ring-13C6 solution | 1173019-48-1 | ¹³C₆C₁₀H₂₆O₂ | 256.33 | Analytical standard grade | 10 µg/mL in acetone |

Synthesis Protocol

The synthesis of this compound involves a two-step process: the synthesis of the 13C-labeled 4-tert-octylphenol precursor, followed by a single-unit ethoxylation.

Step 1: Synthesis of 4-tert-Octylphenol-13C6

A common method for introducing a 13C6-labeled benzene ring is through a [5+1] cyclization reaction using a 1,5-dibromo-1,4-pentadiene precursor and a 13C-labeled carbonate ester. This approach allows for the site-specific incorporation of the carbon isotopes into the core of the aromatic ring.

Materials:

-

A suitable 1,5-dibromo-1,4-pentadiene precursor

-

Dibenzyl carbonate-carbonyl-13C

-

tert-Butyllithium (t-BuLi)

-

Diethyl ether (Et2O)

-

Appropriate workup and purification reagents (e.g., hydrochloric acid, organic solvents, silica gel for chromatography)

Procedure:

-

In a glovebox under a nitrogen atmosphere, dissolve the 1,5-dibromide precursor in anhydrous diethyl ether in a reaction vessel.

-

Cool the reaction mixture to -78 °C.

-

Slowly add tert-butyllithium dropwise to the cooled solution.

-

After the addition is complete, add the dibenzyl carbonate-carbonyl-13C to the reaction mixture.

-

Allow the reaction to proceed at low temperature, followed by a gradual warming to room temperature.

-

Quench the reaction with a suitable proton source, such as dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-tert-Octylphenol-13C6.

Step 2: Monoethoxylation of 4-tert-Octylphenol-13C6 (Williamson Ether Synthesis)[1][2][3]

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[1][2][3] In this step, the 13C-labeled phenol is converted to its alkoxide, which then reacts with a suitable two-carbon electrophile to introduce the monoethoxylate chain.

Materials:

-

4-tert-Octylphenol-13C6

-

A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

-

2-Chloroethanol or ethylene oxide

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Appropriate workup and purification reagents

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 4-tert-Octylphenol-13C6 in the anhydrous solvent.

-

Carefully add the strong base in portions to the solution to form the corresponding phenoxide.

-

To the resulting alkoxide solution, add 2-chloroethanol or bubble ethylene oxide gas through the mixture.[4]

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Experimental Protocol: Quantification in Environmental Samples

This compound is primarily used as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of 4-tert-octylphenol and its ethoxylates in complex matrices such as water and soil. The following protocol provides a general framework for the analysis of water samples using solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction (Water Sample)

Materials:

-

Water sample (1 L)

-

This compound internal standard solution

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

To a 1 L water sample, add a known amount of the this compound internal standard solution.

-

Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Load the water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

After loading, wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under vacuum or with a stream of nitrogen.

-

Elute the analytes and the internal standard from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of methanol and dichloromethane.[5]

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Derivatization and GC-MS Analysis

To improve the volatility and chromatographic behavior of the analytes, a derivatization step is often employed before GC-MS analysis.

Materials:

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Pyridine

-

GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

To the concentrated extract, add pyridine and the derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to complete the derivatization.

-

Cool the sample to room temperature and inject an aliquot into the GC-MS system.

-

GC-MS Conditions (Example):

-

Injector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and the 13C-labeled internal standard.

-

Signaling Pathways

It is important to note that this compound is a stable, non-radioactive, isotopically labeled compound designed for use as an internal standard in analytical chemistry. It is not intended for biological or in-vivo studies and is not known to have any specific signaling pathway activity. Its utility lies in its chemical and physical similarity to the unlabeled analyte, allowing for accurate correction of matrix effects and procedural losses during analysis. The parent compound, 4-tert-octylphenol, is a known endocrine disruptor, but the labeled monoethoxylate is used to quantify its presence, not to study its biological effects directly.

This technical guide provides a comprehensive overview for researchers and professionals working with this compound. By understanding its sourcing, synthesis, and application, users can effectively employ this valuable tool for precise and accurate chemical analysis.

References

4-tert-Octylphenol monoethoxylate-13C6 certificate of analysis information

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 4-tert-Octylphenol monoethoxylate-13C6, including its certificate of analysis information, detailed experimental protocols for its quantification, and an examination of the biological signaling pathways affected by its unlabeled analogue, 4-tert-Octylphenol.

Certificate of Analysis Data

This compound is a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry for the accurate quantification of 4-tert-Octylphenol monoethoxylate in various matrices.[1] Below is a summary of its key analytical and physical data.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]oxyethanol |

| CAS Number | 1173019-48-1[2] |

| Unlabeled CAS Number | 2315-67-5[2] |

| Molecular Formula | ¹³C₆C₁₀H₂₆O₂[2] |

| Molecular Weight | 256.33 g/mol [2] |

| Purity | >95% (as determined by HPLC)[2] |

| Product Format | Neat or in solution (e.g., acetone) |

| Storage Temperature | +4°C or -20°C depending on the format[2][3] |

| Isotope Labeling | Carbon-13 (¹³C)[2] |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatographic methods for the detection and quantification of 4-tert-octylphenol and its ethoxylates. These compounds are known endocrine disruptors and environmental contaminants. The following are representative protocols for their analysis.

This method is suitable for the analysis of 4-tert-octylphenol in aqueous samples such as urine or environmental water.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: For biological samples like urine, enzymatic hydrolysis is performed to deconjugate the analytes.[4][5] The sample is then acidified.

-

SPE Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with methanol and acidified water.[6]

-

Sample Loading: The pre-treated sample, spiked with this compound internal standard, is loaded onto the conditioned SPE cartridge.[6]

-

Washing: The cartridge is washed to remove interferences.

-

Elution: The analytes and the internal standard are eluted with an appropriate solvent, such as methanol or dichloromethane.[6]

-

Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C8, 5 µm, 4.6 x 50 mm).[4]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the ¹³C₆-labeled internal standard.

This method is suitable for the analysis of 4-tert-octylphenol in various biological and environmental samples.[7]

Sample Preparation

-

Extraction: Analytes are extracted from the sample matrix using a solvent such as acetonitrile. Lipids can be removed by a hexane-acetonitrile partition.[7]

-

Internal Standard Spiking: this compound is added to the extract.

-

Cleanup: The extract is cleaned up using a sorbent like Florisil in a column chromatography setup.[7]

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, the extract is derivatized, for example, by silylation.

-

Concentration: The cleaned and derivatized extract is concentrated before injection.

GC-MS Conditions

-

GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Injection: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the analyte and the internal standard for sensitive and selective quantification.[7]

Signaling Pathways and Biological Effects of 4-tert-Octylphenol

As a ¹³C-labeled internal standard, this compound is not intended for biological studies. However, its unlabeled counterpart, 4-tert-octylphenol, is a well-documented endocrine-disrupting chemical that primarily exerts its effects by mimicking estrogen.[8][9]

4-tert-Octylphenol is a xenoestrogen that can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by endogenous estrogens like estradiol.[8] This can lead to the disruption of normal endocrine function.

Caption: Estrogen receptor signaling pathway disrupted by 4-tert-Octylphenol.

The following diagram illustrates a typical workflow for the analysis of 4-tert-octylphenol in a biological matrix using its ¹³C₆-labeled internal standard.

Caption: General experimental workflow for quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-tert-Octylphenol-ring-13C6 100ug/mL acetone, analytical standard 1173020-24-0 [sigmaaldrich.com]

- 4. series.publisso.de [series.publisso.de]

- 5. researchgate.net [researchgate.net]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 4-tert-Octylphenol and its Ethoxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Octylphenol (OP) and its ethoxylates are persistent environmental contaminants with well-documented endocrine-disrupting properties. As a breakdown product of alkylphenol polyethoxylates used in surfactants, detergents, and emulsifiers, human and environmental exposure is widespread.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of 4-tert-octylphenol, summarizing key findings on its metabolism, mechanism of action, and adverse effects on various biological systems. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its toxicological impact.

Introduction

4-tert-Octylphenol is an organic compound characterized by a phenol ring substituted with a tert-octyl group.[3] Its primary industrial applications include the manufacturing of phenolic resins, surfactants, and as an intermediate in the production of other chemicals.[4][5] The ethoxylates of 4-tert-octylphenol are non-ionic surfactants that can degrade in the environment to the more persistent parent compound, 4-tert-octylphenol.[1][6] Due to its structural similarity to estrogen, 4-tert-octylphenol is recognized as a xenoestrogen, capable of interfering with the endocrine system of wildlife and humans.[7] This guide synthesizes the current toxicological data to provide a detailed resource for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-octylphenol is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 140-66-9 | [4] |

| Molecular Formula | C14H22O | [3] |

| Molecular Weight | 206.33 g/mol | [8] |

| Appearance | White powder/solid | [3][9] |

| Melting Point | 79-82 °C | [5] |

| Boiling Point | 280-283 °C | [5] |

| Water Solubility | 19 mg/L at 22°C | [5] |

| Log Kow | 4.12 | [5] |

| Vapor Pressure | 0.21 Pa at 20°C | [5] |

Toxicokinetics and Metabolism

Following exposure, 4-tert-octylphenol can be absorbed through ingestion, inhalation, and dermal contact.[2] Due to its lipophilic nature, it has the potential to bioaccumulate in tissues.[6] Metabolism of 4-tert-octylphenol primarily occurs in the liver, involving cytochrome P450 enzymes.[10]

Toxicological Profile

The toxicity of 4-tert-octylphenol has been evaluated in numerous studies, with a primary focus on its endocrine-disrupting effects.

Acute Toxicity

4-tert-Octylphenol exhibits moderate acute toxicity.

| Species | Route | Value | Reference |

| Mouse | Oral | LD50: 3210 mg/kg | [11] |

| Rat | Dermal | LD50: >2000 mg/kg | [8] |

| Fathead Minnow | Aquatic | 96-hour LC50: 290 µg/L | [5] |

| Daphnia magna | Aquatic | 48-hour EC50: 48 µg/L | [5] |

Chronic Toxicity

Long-term exposure to 4-tert-octylphenol has been associated with various adverse effects, primarily related to its endocrine activity. A two-year study in rats showed reduced body weights and enlarged livers at doses of 1000 mg/kg bw/day for nonylphenol ethoxylates, which are structurally related.[12]

Reproductive and Developmental Toxicity

The effects of 4-tert-octylphenol on the reproductive system are a significant area of concern.

| Species | Effect | NOAEL/LOAEL | Experimental Design | Reference |

| Rat (male) | Increased epididymal sperm with tail abnormalities | All tested doses (1 x 10-9 M, 1 x 10-7 M, 1 x 10-5 M in drinking water) showed effects. | Adult male Fischer 344 rats were exposed to OP in drinking water for 4 months. | [13] |

| Rat (male) | Reduced testicular size and sperm production | - | Gestational and lactational exposure. | [14] |

| Rat | Decreased pup body weight, increased time to preputial separation | NOAEL: 22 mg/kg-d | Two-generation reproductive study. | [14] |

| Rat | Reduced litter size and pup body weight | NOAEL (foetotoxicity): 250 mg/kg/day | Gavage administration during early pregnancy. | [15] |

| Mouse (male) | Reduced testicular mass, structural damage to seminiferous tubules, decline in sperm quality | Effects observed at 10 and 100 mg/kg/day | Pubertal male mice exposed for 28 days. | [16] |

Endocrine Disruption

4-tert-Octylphenol is a well-established endocrine disruptor with estrogenic activity.[2][7] It can bind to estrogen receptors (ERs), mimicking the effects of endogenous estrogens.[17] This interaction can lead to a cascade of downstream effects.

-

In Vitro Evidence: Studies using human breast cancer cell lines (e.g., MCF-7) have demonstrated that 4-tert-octylphenol can stimulate cell proliferation through an ER-mediated signaling pathway.[17]

-

In Vivo Evidence: Animal studies have shown that exposure to 4-tert-octylphenol can lead to:

Mechanism of Action & Signaling Pathways

The primary mechanism of toxicity for 4-tert-octylphenol is its interaction with the endocrine system, particularly the estrogen signaling pathway.

As depicted in Figure 1, 4-tert-octylphenol enters the cell and binds to the estrogen receptor, causing the dissociation of heat shock proteins. The activated receptor then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA. This binding initiates the transcription of estrogen-responsive genes, leading to altered cellular responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key experiments.

Two-Generation Reproductive Toxicity Study (Rat)

This protocol is based on the study by Tyl et al. (1999), which is a cornerstone for the reproductive toxicity assessment of 4-tert-octylphenol.[14]

-

Test System: Sprague-Dawley rats.

-

Administration: The test substance is administered in the diet at specified concentrations.

-

F0 Generation: Young adult rats are exposed for a pre-mating period (e.g., 10 weeks) and then mated. Exposure continues through gestation and lactation.

-

Endpoints for F0: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and litter size.

-

F1 Generation: Pups are selected from the F0 litters and are continued on the same dietary exposure. They are raised to maturity and mated to produce the F2 generation.

-

Endpoints for F1/F2: Viability, clinical signs, body weight, developmental landmarks (e.g., preputial separation, vaginal patency), and reproductive performance of the F1 generation. Gross necropsy and histopathology of reproductive organs are performed on both F0 and F1 adults.

Uterotrophic Assay (Rat)

The uterotrophic assay is a short-term in vivo screening test for estrogenic activity.

-

Test System: Immature or ovariectomized adult female rats.

-

Administration: The test substance is administered daily for 3-7 consecutive days via oral gavage or subcutaneous injection.

-

Positive Control: A known estrogen, such as 17β-estradiol, is used.

-

Endpoint: At the end of the exposure period, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight). A statistically significant increase in uterine weight relative to the vehicle control indicates estrogenic activity.

Ecotoxicology

4-tert-Octylphenol and its ethoxylates are of significant concern for aquatic ecosystems.[4] They are released into the environment through wastewater treatment plant effluents.[7]

| Organism | Endpoint | Value | Reference |

| Zebrafish (Danio rerio) | NOEC (time to first spawn, total eggs, fertilization) | 12 µg/L | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | NOEC (vitellogenin induction) | 1.6 µg/L | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | 60-day NOEC (growth inhibition) | 6.1 µg/L | [5] |

| Algae (Selenastrum capricornutum) | 96-hour EC50 | 1.9 mg/L | [17] |

Conclusion

The toxicological profile of 4-tert-octylphenol is characterized by its potent endocrine-disrupting activity, primarily through an estrogenic mechanism of action. This activity manifests as adverse effects on the reproductive and developmental systems in a variety of species. While its acute toxicity is moderate, the potential for chronic effects and bioaccumulation warrants its classification as a substance of concern. The data and protocols summarized in this guide provide a critical resource for researchers and professionals to understand and further investigate the health risks associated with exposure to 4-tert-octylphenol and its ethoxylates. Continued research is necessary to fully elucidate its role in complex diseases and to develop strategies to mitigate its environmental impact.

References

- 1. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. healthvermont.gov [healthvermont.gov]

- 3. Page loading... [guidechem.com]

- 4. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. 4-tert-octylphenol – German Environmental Specimen Bank [umweltprobenbank.de]

- 7. nbinno.com [nbinno.com]

- 8. 4-tert-Octylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 13. Effects of 4-tert-octylphenol given in drinking water for 4 months on the male reproductive system of Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. health.state.mn.us [health.state.mn.us]

- 15. researchgate.net [researchgate.net]

- 16. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-Octylphenol monoethoxylate-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol and its ethoxylates are non-ionic surfactants widely used in industrial and consumer products.[1][2][3] Due to their potential as endocrine-disrupting compounds and their persistence in the environment, accurate and reliable quantification in various matrices is crucial for environmental monitoring and human health risk assessment.[1][2] The complexity of environmental and biological samples necessitates robust analytical methodologies to overcome challenges such as matrix effects and analyte loss during sample preparation.

The use of a stable isotope-labeled internal standard, such as 4-tert-Octylphenol monoethoxylate-13C6, is a powerful technique to ensure high accuracy and precision in quantitative analysis.[4] This internal standard mimics the chemical and physical properties of the native analyte, co-eluting chromatographically and experiencing similar ionization effects in mass spectrometry. This allows for effective correction of variations that may occur during sample extraction, cleanup, and instrumental analysis.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of 4-tert-octylphenol monoethoxylate in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and thus experiences the same chemical and physical processes during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for analyte loss and matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the analysis of 4-tert-octylphenol and its monoethoxylate using a 13C-labeled internal standard. The data is compiled from methodologies analyzing similar compounds in comparable matrices.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| 4-tert-Octylphenol | Urine | 0.6 µg/L | 2.0 µg/L[1] |

| Octylphenol Ethoxylates | Environmental Water | 0.011 µg/L | - |

Table 2: Precision and Accuracy for 4-tert-Octylphenol Analysis in Urine using 13C6-Internal Standard

| Parameter | Spiked Concentration | Relative Standard Deviation (RSD) | Recovery Rate |

| Within-day precision | 2 µg/L | 7.0% | 104% |

| 10 µg/L | 4.4% | 98% | |

| 50 µg/L | 2.5% | 98% | |

| Day-to-day precision | 1 µg/L | 10.5% | - |

| 5 µg/L | 5.5% | - | |

| 25 µg/L | 3.2% | - | |

| Data adapted from a validated method for 4-tert-octylphenol in urine.[1] |

Experimental Protocols

This section provides a detailed methodology for the analysis of 4-tert-octylphenol monoethoxylate in water samples using this compound as an internal standard.

Protocol 1: Analysis of 4-tert-Octylphenol Monoethoxylate in Water Samples by LC-MS/MS

1. Materials and Reagents

-

4-tert-Octylphenol monoethoxylate (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation